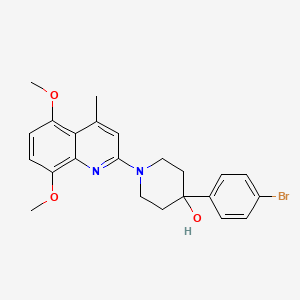
4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinol is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mecanismo De Acción
The mechanism of action of 4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinol involves the modulation of certain neurotransmitters in the brain. This compound has been found to act as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, this compound increases the levels of dopamine in the brain, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are varied and complex. This compound has been found to modulate the release of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been found to have a significant impact on the activity of certain ion channels in the brain, leading to changes in neuronal excitability and synaptic transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinol in lab experiments include its potency, selectivity, and well-characterized mechanism of action. However, there are also some limitations to its use, including its relatively short half-life in vivo and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research involving 4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinol. One area of interest is the development of more selective and potent inhibitors of the dopamine transporter, which could have potential therapeutic applications in the treatment of addiction and other dopamine-related disorders. Another area of interest is the use of this compound as a tool in neuroscience research, particularly in the study of the role of dopamine in reward and motivation. Finally, there is potential for the development of novel drug delivery systems that could increase the effectiveness and duration of action of this compound in vivo.
Métodos De Síntesis
The synthesis of 4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinol has been achieved using various methods. One of the most commonly used methods involves the reaction of 5,8-dimethoxy-4-methyl-2-quinolinone with 4-bromoaniline in the presence of sodium hydride and 1,4-dibromobutane. The resulting product is then reduced using sodium borohydride to obtain this compound.
Aplicaciones Científicas De Investigación
4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinol has been extensively used in scientific research. This compound has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a tool in neuroscience research to study the role of certain neurotransmitters in the brain.
Propiedades
IUPAC Name |
4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methylquinolin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O3/c1-15-14-20(25-22-19(29-3)9-8-18(28-2)21(15)22)26-12-10-23(27,11-13-26)16-4-6-17(24)7-5-16/h4-9,14,27H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZHJHJTFYWFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCC(CC3)(C4=CC=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5000771.png)
![1-[4-(2,3,6-trimethylphenoxy)butyl]piperidine](/img/structure/B5000783.png)
![1,3-dimethoxy-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B5000790.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B5000798.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5000800.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B5000822.png)
methyl]-2-naphthyl acetate](/img/structure/B5000826.png)

![1-[(4-bromophenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol](/img/structure/B5000845.png)
![propyl 3-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5000857.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B5000865.png)

![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B5000885.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxyethanamine](/img/structure/B5000888.png)